An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, a heterocyclic compound of interest in drug discovery and development. Recognizing the critical role of physicochemical parameters in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document synthesizes theoretical predictions, data from structurally analogous compounds, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and optimization of thiazole-based molecular scaffolds. The guide details the significance and determination of key properties including solubility, lipophilicity (logP), acidity (pKa), and melting point, alongside a discussion of its spectroscopic characteristics. Each section is designed to provide not only data but also the underlying scientific principles and practical experimental workflows, ensuring a blend of theoretical knowledge and actionable laboratory insights.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic motif frequently incorporated into the architecture of medicinally active compounds. Its presence is associated with a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The unique electronic and structural features of the thiazole nucleus allow it to engage in diverse non-covalent interactions with biological targets. The subject of this guide, 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, combines the thiazole core with a substituted phenylamino group and a carboxylic acid moiety, suggesting its potential as a modulator of various biological pathways. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development and lead optimization strategies.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its chemical identity.
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IUPAC Name: 2-[(4-chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid
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Molecular Formula: C₁₀H₇ClN₂O₂S
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Molecular Weight: 254.69 g/mol
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CAS Number: 855531-21-4[1]
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Chemical Structure:
Caption: 2D structure of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid.
Predicted Physicochemical Properties
In the absence of direct experimental data for 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid, computational models provide valuable estimations of its key physicochemical properties. These predictions are instrumental in the early stages of drug discovery for initial assessment and prioritization.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 210 - 230 | Influences solubility, stability, and formulation choices. |
| Aqueous Solubility (mg/L) | Low | Affects bioavailability and route of administration. |
| pKa (acidic) | 3.5 - 4.5 | Governs ionization state, impacting solubility and membrane permeability. |
| pKa (basic) | 1.5 - 2.5 | Influences ionization and potential for salt formation. |
| logP | 3.0 - 3.5 | A measure of lipophilicity, crucial for membrane transport and target engagement. |
Lipophilicity: The Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes.
Theoretical Framework and Predicted Value
A predicted logP in the range of 3.0 to 3.5 suggests that 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is a moderately lipophilic compound. This level of lipophilicity is often a good starting point for oral bioavailability, as it balances aqueous solubility with membrane permeability. For context, the structurally related compound 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid has a computed XLogP3 of 3.1.[2]
Experimental Determination of logP
The shake-flask method is the traditional approach for logP determination. However, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a more rapid and less material-intensive alternative.
Protocol: RP-HPLC Method for logP Estimation
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Standard Preparation: A series of standard compounds with known logP values are prepared in a suitable solvent (e.g., methanol).
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Sample Preparation: A solution of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is prepared in the mobile phase.
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Chromatographic Conditions:
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Column: C18 stationary phase.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Isocratic elution is typically used.
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Detection: UV spectrophotometry at a wavelength of maximum absorbance.
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Data Analysis: The retention time of the analyte and the standards are recorded. The logarithm of the capacity factor (log k') is plotted against the known logP values of the standards to generate a calibration curve. The logP of the test compound is then interpolated from its log k'.
Caption: Workflow for logP determination by RP-HPLC.
Aqueous Solubility
Aqueous solubility is a key factor influencing drug absorption and bioavailability.
Theoretical Considerations and Predicted Value
The presence of both a carboxylic acid and an amino group suggests that the solubility of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid will be pH-dependent. At low pH, the amino group will be protonated, and at high pH, the carboxylic acid will be deprotonated, both of which can increase aqueous solubility compared to the isoelectric point. The predicted low solubility is likely for the neutral form of the molecule. For comparison, 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid has a measured solubility of greater than 36 µg/mL at pH 7.4.[2]
Experimental Determination of Aqueous Solubility
The equilibrium shake-flask method is the gold standard for solubility determination.
Protocol: Shake-Flask Solubility Assay
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Sample Preparation: An excess amount of the solid compound is added to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
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Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
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Phase Separation: The suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
Caption: Workflow for shake-flask solubility determination.
Ionization Constant (pKa)
The pKa values dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Theoretical Framework and Predicted Values
2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is an amphoteric molecule with both an acidic (carboxylic acid) and a basic (amino) functional group. The predicted acidic pKa of 3.5-4.5 is typical for a carboxylic acid attached to an aromatic ring. The electron-withdrawing nature of the thiazole ring and the chlorophenylamino group can influence this value. The predicted basic pKa of 1.5-2.5 for the amino group is relatively low, suggesting it is a weak base.
Experimental Determination of pKa
Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.
Predicted Value and Comparative Data
The predicted melting point of 210-230°C suggests a stable crystalline solid. For comparison, the related compound 2-amino-5-phenyl-4-thiazolecarboxylic acid methyl ester has a reported melting point of 223°C.[3]
Experimental Determination of Melting Point
The melting point is typically determined using a melting point apparatus.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
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Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
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Observation: The temperature range over which the compound melts is recorded. A sharp melting range is indicative of high purity.
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the thiazole ring proton, the amine proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The amine and carboxylic acid protons may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the thiazole and chlorophenyl rings, as well as the carbonyl carbon of the carboxylic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (amine): A sharp to moderately broad band around 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
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C=N and C=C stretches (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region.
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C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. While experimental data for this specific molecule is not yet publicly available, this document has established a robust framework for its characterization by integrating theoretical predictions, comparative data from analogous structures, and detailed experimental protocols. The predicted moderate lipophilicity and pH-dependent solubility suggest that this compound possesses a promising foundation for further development. The provided analytical methodologies offer a clear path for the empirical validation of these predictions. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the therapeutic potential of this and related thiazole derivatives.
References
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Lead Sciences. (n.d.). 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 673682, 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]
